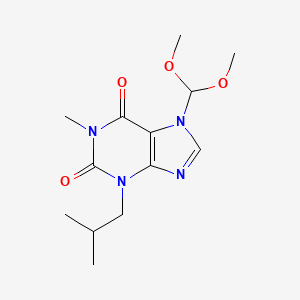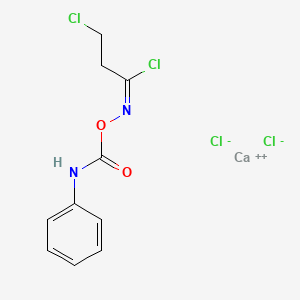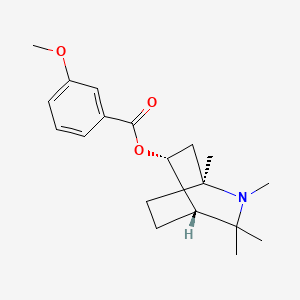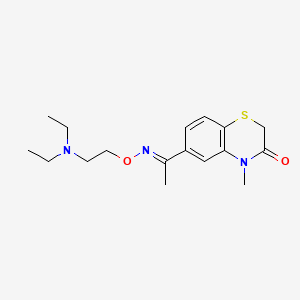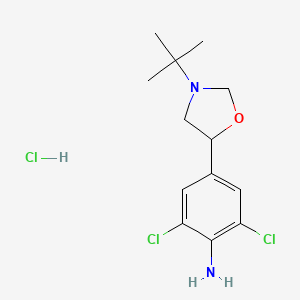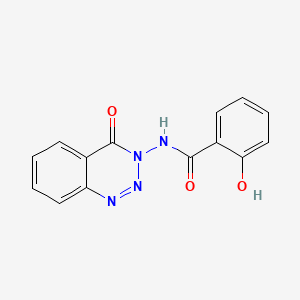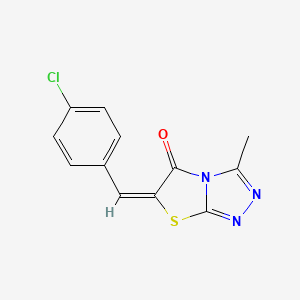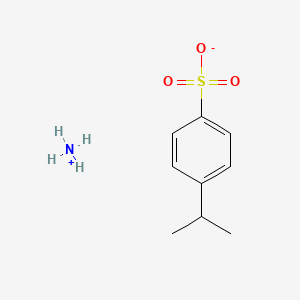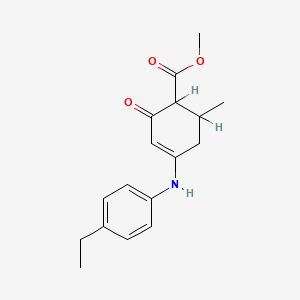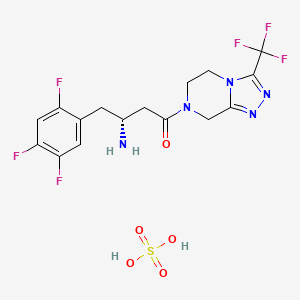
Sitagliptin sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sitagliptin sulfate is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the management of type 2 diabetes mellitus . It works by increasing insulin production and decreasing glucagon production in a glucose-dependent manner, thereby improving glycemic control . This compound is marketed under various brand names, including Januvia and Janumet .
Preparation Methods
Synthetic Routes and Reaction Conditions: Two effective processes have been developed for the preparation of sitagliptin phosphate, which can be adapted for sitagliptin sulfate. The first method involves chemical resolution, where racemates are resolved using (−)-di-p-toluoyl-L-tartaric acid, followed by reduction of the enamine using sodium borohydride (NaBH4) . The second method involves asymmetric hydrogenation of β-ketomide intermediates .
Industrial Production Methods: Industrial production of sitagliptin typically involves large-scale chemical synthesis using the aforementioned methods. The process avoids the use of expensive noble metal catalysts, making it cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: Sitagliptin sulfate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Sitagliptin sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying DPP-4 inhibitors and their synthesis.
Biology: Investigated for its effects on glucose metabolism and insulin secretion.
Medicine: Widely used in clinical trials for the treatment of type 2 diabetes mellitus.
Industry: Employed in the development of new antidiabetic drugs and formulations
Mechanism of Action
Sitagliptin sulfate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These incretins are released in response to meals and play a crucial role in glucose homeostasis by increasing insulin secretion and decreasing glucagon production .
Comparison with Similar Compounds
Vildagliptin: Another DPP-4 inhibitor used for type 2 diabetes management.
Saxagliptin: Similar mechanism of action but differs in pharmacokinetic properties.
Linagliptin: Unique in that it does not require dose adjustment in patients with renal impairment.
Uniqueness of Sitagliptin Sulfate: this compound is unique due to its high selectivity for DPP-4, favorable pharmacokinetic profile, and minimal side effects compared to other DPP-4 inhibitors .
Properties
CAS No. |
1169707-31-6 |
|---|---|
Molecular Formula |
C16H17F6N5O5S |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;sulfuric acid |
InChI |
InChI=1S/C16H15F6N5O.H2O4S/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H2,1,2,3,4)/t9-;/m1./s1 |
InChI Key |
WSJSNSFEWVZILC-SBSPUUFOSA-N |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OS(=O)(=O)O |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


